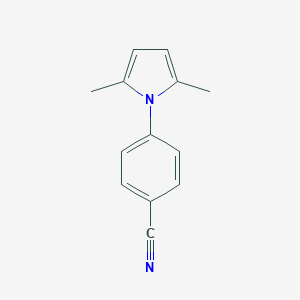

1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-10-3-4-11(2)15(10)13-7-5-12(9-14)6-8-13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDFKQYZEDOHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396414 | |

| Record name | 1-(4-Cyanophenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119516-86-8 | |

| Record name | 1-(4-Cyanophenyl)-2,5-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Cyanophenyl)-2,5-dimethylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"1-(4-Cyanophenyl)-2,5-dimethylpyrrole" chemical properties

An In-depth Technical Guide to 1-(4-Cyanophenyl)-2,5-dimethylpyrrole: Properties, Synthesis, and Applications

Introduction

This compound is a multifunctional organic compound that stands at the intersection of materials science, medicinal chemistry, and synthetic methodology. Characterized by a planar, electron-rich 2,5-dimethylpyrrole ring linked to an electron-withdrawing cyanophenyl group, this molecule possesses a unique combination of electronic and structural features.[1][2] These attributes make it a highly valuable building block for the synthesis of complex organic molecules, advanced materials, and potential therapeutic agents.[1][3] This guide provides a comprehensive technical overview of its chemical properties, a detailed protocol for its synthesis via the Paal-Knorr reaction, and an exploration of its current and potential applications for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data provides the foundational information required for its handling, storage, and application in a laboratory setting.

| Property | Value | Reference(s) |

| IUPAC Name | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile | [2] |

| Synonyms | This compound; 2,5-Dimethyl-1-(4-cyanophenyl)pyrrole | [1][2] |

| CAS Number | 119516-86-8 | [1][2][4] |

| Molecular Formula | C₁₃H₁₂N₂ | [1][2][4] |

| Molecular Weight | 196.25 g/mol | [1][2][4] |

| Appearance | Light yellow to brown crystalline powder | [1][5] |

| Melting Point | 110 °C | [1][5] |

| Purity | ≥ 98% (GC) | [1][5] |

| Solubility | Exhibits moderate solubility in common organic solvents.[2] | |

| Storage Conditions | Store in a dry, sealed container at 2 - 8 °C.[1][5] |

Synthesis and Mechanistic Insights

The construction of the N-arylpyrrole scaffold is most effectively achieved through the Paal-Knorr synthesis, a classic and robust condensation reaction.[6][7] This method remains one of the most attractive routes due to its operational simplicity, the ready availability of starting materials, and generally good yields.[6][8]

The Paal-Knorr Synthesis Workflow

The synthesis involves the reaction of a 1,4-dicarbonyl compound, hexane-2,5-dione, with a primary aromatic amine, 4-aminobenzonitrile, typically under weakly acidic conditions which catalyze the reaction.[9]

Caption: General workflow for the Paal-Knorr synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis using conventional heating.

Materials:

-

Hexane-2,5-dione (1.0 eq)

-

4-Aminobenzonitrile (1.0 eq)

-

Glacial Acetic Acid (catalytic amount, ~5-10 mol%)

-

Ethanol (or Toluene) as solvent

-

Round-bottom flask equipped with a reflux condenser

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To a round-bottom flask, add 4-aminobenzonitrile and dissolve it in a suitable volume of ethanol.

-

Addition of Reagents: Add hexane-2,5-dione (1.0 equivalent) to the solution, followed by a catalytic amount of glacial acetic acid. The acid serves to protonate a carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by the amine.[10]

-

Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane) and purify by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a crystalline solid.

Reaction Mechanism

The Paal-Knorr synthesis proceeds through a well-elucidated pathway involving nucleophilic attack, cyclization, and dehydration to form the stable aromatic pyrrole ring.[6][7]

Caption: The key mechanistic steps of the acid-catalyzed Paal-Knorr pyrrole synthesis.

Spectroscopic Characterization

The structural identity of this compound can be unequivocally confirmed by standard spectroscopic methods. The following table outlines the expected spectral data based on its molecular structure.

| Technique | Expected Observations |

| ¹H NMR | δ ~7.7-7.8 ppm (d, 2H, Ar-H ortho to CN)δ ~7.4-7.5 ppm (d, 2H, Ar-H meta to CN)δ ~5.9-6.0 ppm (s, 2H, Pyrrole H)δ ~2.0-2.1 ppm (s, 6H, Methyl H) |

| ¹³C NMR | δ ~140-145 ppm (Ar C-N)δ ~132-134 ppm (Ar C-H)δ ~128-130 ppm (Pyrrole C-CH₃)δ ~125-127 ppm (Ar C-H)δ ~118-120 ppm (C≡N)δ ~110-115 ppm (Ar C-CN)δ ~106-108 ppm (Pyrrole C-H)δ ~12-14 ppm (Methyl C) |

| FT-IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch)~2950-2850 (Aliphatic C-H stretch)~2230-2220 (Strong, sharp C≡N stretch)~1600, 1510, 1450 (Aromatic C=C stretch) |

| Mass Spec (EI) | m/z = 196 [M]⁺ |

Applications and Research Interest

The unique juxtaposition of an electron-donating pyrrole and an electron-accepting cyanophenyl group imparts desirable properties for a range of high-value applications.[1][2]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 119516-86-8: this compound [cymitquimica.com]

- 3. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 4. lookchem.com [lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

"1-(4-Cyanophenyl)-2,5-dimethylpyrrole" CAS number 119516-86-8

An In-Depth Technical Guide to 1-(4-Cyanophenyl)-2,5-dimethylpyrrole (CAS 119516-86-8)

Prepared for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a versatile heterocyclic compound distinguished by its unique molecular architecture, which combines a 2,5-dimethylpyrrole core with an N-linked cyanophenyl group.[1][2][3] This structure imparts a valuable combination of electronic properties and reactivity, establishing the molecule as a significant building block in several advanced scientific fields.[1][3] Primarily, it serves as a crucial intermediate in organic synthesis for the construction of more complex molecules.[1][4] Its applications extend into materials science, where it is utilized in the development of organic semiconductors, dyes, and specialized polymers.[1][2][3] Furthermore, the pyrrole scaffold is a well-established pharmacophore in medicinal chemistry, and this specific derivative has shown considerable promise in pharmaceutical research, particularly in the development of novel therapeutic agents.[1][5][6] This guide provides a comprehensive overview of its synthesis, properties, applications, and the technical considerations essential for its effective use in a research and development setting.

Physicochemical and Structural Properties

The compound, also known as 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, possesses a unique set of properties derived from its aromatic pyrrole ring and the electron-withdrawing cyanophenyl substituent.[2] These features govern its solubility, reactivity, and electronic behavior, making it suitable for a range of applications.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 119516-86-8 | [1][7][8] |

| Molecular Formula | C₁₃H₁₂N₂ | [1][2][8] |

| Molecular Weight | 196.25 g/mol | [1][2][7] |

| Appearance | Light yellow to brown crystalline powder | [1][3] |

| Melting Point | 110 °C | [1][3][8] |

| Purity | Typically ≥ 98% (by GC) | [1] |

| Boiling Point | 345.9 ± 30.0 °C at 760 mmHg | [8] |

| Density | ~1.0 g/cm³ | [8] |

| Solubility | Soluble in methanol and other organic solvents | [2][8] |

| Storage Conditions | Store at 2 - 8 °C, sealed in a dry environment | [1][3] |

Synthesis and Mechanistic Insights: The Paal-Knorr Reaction

The most direct and widely adopted method for synthesizing N-substituted pyrroles, including this compound, is the Paal-Knorr synthesis.[9][10] This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[10] For the title compound, the synthesis proceeds by reacting 2,5-hexanedione with 4-aminobenzonitrile.

The choice of the Paal-Knorr reaction is strategic due to its high efficiency, atom economy (with water as the primary byproduct), and the general availability of the starting materials.[11] The reaction is typically catalyzed by an acid, which facilitates the key cyclization and dehydration steps.[9][10]

Reaction Mechanism

The mechanism involves the nucleophilic attack of the primary amine (4-aminobenzonitrile) on the protonated carbonyl groups of 2,5-hexanedione. This is followed by an intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring.

-

Amine Addition: The amino group of 4-aminobenzonitrile attacks one of the carbonyl carbons of 2,5-hexanedione.

-

Hemiaminal Formation: This initial attack forms a hemiaminal intermediate.

-

Cyclization: The nitrogen then performs a second, intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered ring.

-

Dehydration: The resulting intermediate undergoes two successive acid-catalyzed dehydration steps, eliminating two molecules of water to form the stable, aromatic pyrrole ring.

Caption: Paal-Knorr synthesis mechanism for the target compound.

Reference Experimental Protocol

This protocol is a representative procedure based on the principles of the Paal-Knorr synthesis. Note: This is a generalized protocol and should be adapted and optimized under appropriate laboratory safety standards.

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1.0 eq) and 4-aminobenzonitrile (1.0 eq).

-

Solvent and Catalyst Addition: Add a suitable solvent such as glacial acetic acid or ethanol. Introduce a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid. The choice of catalyst is critical; milder, biodegradable catalysts like citric acid have also been reported for similar reactions, enhancing the green chemistry profile of the synthesis.[12]

-

Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 2-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product, a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a light yellow or brown crystalline powder.[1]

Key Application Areas

The unique electronic and structural features of this compound make it a compound of high interest across multiple research domains.

Pharmaceutical Development and Medicinal Chemistry

The pyrrole heterocycle is a privileged scaffold, appearing in numerous natural products and FDA-approved drugs like Atorvastatin and Sunitinib.[6][13][14] Its derivatives are explored for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6]

-

Androgen Receptor (AR) Antagonism: Research has specifically identified 4-phenylpyrrole derivatives as potent androgen receptor antagonists.[15] One study demonstrated that derivatives of this class show antagonistic activity against both wild-type and mutant ARs, which are implicated in castration-resistant prostate cancer.[15] This makes this compound a valuable starting point or intermediate for developing novel therapeutics for hormone-dependent cancers.[15]

-

Enzyme Inhibition: The pyrrole core can be functionalized to target specific enzymes. For instance, various pyrrole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory effects and tyrosinase for applications in dermatology.[16][17] The cyanophenyl group can participate in key binding interactions, such as hydrogen bonding or dipole interactions, within an enzyme's active site.

Materials Science and Organic Electronics

The compound's structure is well-suited for applications in materials science due to its conjugated π-system, which includes both the pyrrole and phenyl rings.

-

Organic Semiconductors: The molecule serves as a building block for larger conjugated systems used in organic electronics.[1][2][3] Its properties can be tuned to create materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

-

Photochemistry: The compound's light-absorbing properties make it a subject of study for developing solar energy materials and photonic devices.[1][3]

Quality Control and Characterization Workflow

Ensuring the identity and purity of this compound is paramount for its reliable use in downstream applications. A standard workflow involves synthesis, purification, and comprehensive spectroscopic analysis.

Caption: Standard workflow for synthesis and quality control.

Expected Spectroscopic Signatures:

-

¹H NMR: Protons on the pyrrole ring would appear as a singlet, while the methyl groups would also yield a characteristic singlet. The protons on the cyanophenyl ring would show a typical AA'BB' doublet of doublets pattern in the aromatic region.

-

¹³C NMR: Distinct signals would be present for the methyl carbons, the pyrrole ring carbons, the carbons of the phenyl ring, and the characteristic nitrile carbon (C≡N) signal further downfield.

-

FT-IR: Key vibrational bands would include C-H stretching from the aromatic and methyl groups, C=C stretching from the aromatic rings, and a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) group.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (196.25).

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[1][3] Protect from light and moisture to prevent degradation.

-

Toxicity: While specific toxicity data is not extensively detailed, its classification as a toxic solid (Hazard Class 6.1) necessitates caution.[8][18] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[1]

Conclusion

This compound (CAS 119516-86-8) is a high-value chemical intermediate with demonstrated utility and significant potential. Its straightforward synthesis via the Paal-Knorr reaction, combined with its unique electronic properties, makes it an attractive building block for researchers in drug discovery, particularly in oncology, as well as for scientists developing next-generation organic electronic materials. A thorough understanding of its synthesis, properties, and handling is crucial for leveraging its full potential in advanced research and development projects.

References

- CNR-IRIS. (n.d.). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship.

- ResearchGate. (n.d.). The synthesis of arylpyrroles by a catalytic asymmetric Paal–Knorr reaction.

- SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. J Pharm Sci Emerg Drugs 10:4.

- PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- PubMed Central. (n.d.). Bioactive pyrrole-based compounds with target selectivity.

- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.

- ResearchGate. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

- Wikipedia. (n.d.). Paal–Knorr synthesis.

- Chemical Encyclopedia. (2011). CAS No. 119516-86-8.

- ResearchGate. (n.d.). Asymmetric Paal–Knorr reaction to synthesize N-arylpyrroles.

- LookChem. (n.d.). This compound.

- PubMed. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists.

- PubChem. (n.d.). This compound.

- DIARY directory. (n.d.). This compound.

- PubChemLite. (n.d.). This compound.

- Frontiers. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.

- Organic Syntheses. (n.d.). 2,5-dimethylpyrrole.

- PubMed. (2000). Mechanism of action in a 4,5-diarylpyrrole series of selective cyclo-oxygenase-2 inhibitors.

- MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy.

- ResearchGate. (2023). Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole.

- MDPI. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation.

- SpectraBase. (n.d.). 2,5-Dimethylpyrrole - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 2,5-Dimethylpyrrole.

- PubMed Central. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory and Analgesic Agents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 119516-86-8: this compound [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. FCKeditor - Resources Browser [diarydirectory.com]

- 5. scitechnol.com [scitechnol.com]

- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cas Landing [thermofisher.com]

- 8. 替氟烷CAS号119516-86-8-化工百科 – 960化工网 [m.chem960.com]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure‐Activity Relationship [iris.cnr.it]

- 14. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 17. Mechanism of action in a 4,5-diarylpyrrole series of selective cyclo-oxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. H61178.06 [thermofisher.cn]

A Comprehensive Technical Guide to 1-(4-Cyanophenyl)-2,5-dimethylpyrrole: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, a versatile heterocyclic compound of significant interest in materials science, organic synthesis, and pharmaceutical research. The document elucidates its core physicochemical properties, details a robust synthesis protocol via the Paal-Knorr reaction, outlines a self-validating analytical workflow for characterization, and explores its key applications. Designed for researchers, chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate advanced research and development.

Introduction and Molecular Overview

This compound, also known by its synonym 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile, is an aromatic organic compound featuring a central 2,5-dimethylpyrrole ring N-substituted with a 4-cyanophenyl group.[1][2] This molecular architecture imparts a unique combination of electronic and steric properties, making it a highly valuable building block in several advanced scientific fields.[3][4]

The pyrrole core is an electron-rich five-membered heterocycle, which can readily participate in electrophilic substitution reactions.[1] The addition of the cyanophenyl group, a potent electron-withdrawing moiety, significantly modulates the electronic landscape of the molecule. This push-pull electronic character is fundamental to its applications in organic electronics and photochemistry.[1][3][4] Furthermore, the overall structure serves as a rigid scaffold, a desirable feature for designing targeted therapeutic agents in medicinal chemistry.[1][5]

Physicochemical and Structural Properties

The compound typically presents as a light yellow to brown crystalline powder.[3][6] A comprehensive summary of its key properties is provided below, offering a foundational dataset for experimental design and computational modeling.

| Property | Value | Source(s) |

| Molecular Weight | 196.25 g/mol | [1][3][6] |

| Molecular Formula | C₁₃H₁₂N₂ | [3][6][7] |

| CAS Number | 119516-86-8 | [1][3][6] |

| Melting Point | 110 °C | [2][3][6] |

| Appearance | Light yellow to brown crystalline powder | [3][6] |

| Solubility | Soluble in methanol and other organic solvents | [1][2] |

| Storage Conditions | Store at 2 - 8 °C, sealed in a dry environment | [2][3][6] |

| Synonyms | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile; 2,5-Dimethyl-1-(4-cyanophenyl)pyrrole | [1][2] |

Synthesis Pathway: The Paal-Knorr Reaction

The most direct and efficient synthesis of N-substituted pyrroles is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[8] For this compound, this is achieved by reacting 2,5-hexanedione with 4-aminobenzonitrile.[2]

Causality of Method Selection: The Paal-Knorr synthesis is favored due to its high atom economy, typically excellent yields (80-95%), and the generation of water as the sole byproduct, aligning with principles of green chemistry.[8] The reaction proceeds through a mechanism involving the formation of a hemiaminal, followed by cyclization and dehydration to yield the stable aromatic pyrrole ring.

Caption: Paal-Knorr synthesis of the target compound.

Detailed Experimental Protocol

Objective: To synthesize this compound with a purity of ≥98%.

Materials:

-

2,5-Hexanedione (1.0 eq)

-

4-Aminobenzonitrile (1.0 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-aminobenzonitrile (1.0 eq) in glacial acetic acid.

-

Addition of Reagent: Add 2,5-hexanedione (1.0 eq) dropwise to the stirring solution at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove residual acetic acid.

-

Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure product as a crystalline solid.

-

Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Analytical Characterization and Quality Control

A multi-technique approach is essential for the unambiguous confirmation of structure and purity, forming a self-validating analytical system.

Caption: A self-validating analytical workflow.

-

Gas Chromatography (GC): This is the primary technique for assessing purity.[3][6] A sample is vaporized and passed through a column. The retention time is characteristic of the compound, and the peak area percentage directly corresponds to its purity. The target is typically ≥98%.

-

Mass Spectrometry (MS): MS provides confirmation of the molecular weight. The compound is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured. For this compound, the expected exact mass is 196.1000, corresponding to the molecular formula C₁₃H₁₂N₂.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. ¹H NMR will show characteristic signals for the aromatic protons on the cyanophenyl ring and the methyl and vinyl protons on the pyrrole ring. ¹³C NMR will confirm the number and type of carbon atoms, including the distinct nitrile carbon signal.

Key Applications and Research Frontiers

The unique properties of this compound make it a versatile platform molecule for cutting-edge research.

Materials Science and Electronics

The compound serves as a crucial building block for organic semiconductors and advanced polymers.[1][3] Its electronic properties, tunable via the cyanophenyl group, are harnessed in the development of flexible electronic devices and displays.[3][4] Furthermore, its light-absorbing characteristics make it a subject of research for creating novel solar energy materials and components for photochemical devices.[3][4]

Pharmaceutical Development and Medicinal Chemistry

In drug discovery, the compound's scaffold has shown significant promise. Related 4-phenylpyrrole derivatives have been designed and synthesized as novel androgen receptor (AR) antagonists.[5] These compounds exhibit potent activity against both wild-type and mutant ARs implicated in castration-resistant prostate cancer, demonstrating the therapeutic potential of this chemical class.[5] The pyrrole core can be further functionalized to optimize biological activity and pharmacokinetic properties.

Organic Synthesis

As a stable intermediate, this compound is widely used in organic synthesis to construct more complex molecular architectures.[3][4] The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple avenues for subsequent chemical transformations.

Safety, Handling, and Storage

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be followed. The compound should be handled in a well-ventilated area. For long-term stability, it is critical to store the material in a tightly sealed container at refrigerated temperatures (2 - 8 °C) to protect it from moisture and light.[2][3][6]

Conclusion

This compound is a high-value chemical intermediate with a well-defined property profile and robust synthesis methodology. Its strategic importance spans from the creation of next-generation organic electronics to the development of novel therapeutics for challenging diseases like prostate cancer. The convergence of its electronic, structural, and chemical properties ensures that it will remain a compound of significant interest for researchers pushing the boundaries of chemistry, materials science, and medicine.

References

- LookChem. (n.d.). This compound.

- Hotel InterContinental Warszawa. (n.d.). This compound. Retrieved from Hotel InterContinental Warszawa. [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Kinoyama, I., et al. (2012). Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 125-130. [Link]

- MDPI. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy.

Sources

- 1. CAS 119516-86-8: this compound [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 5. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | C13H12N2 | CID 3787857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Cyanophenyl)-2,5-dimethylpyrrole is a heterocyclic aromatic compound featuring a central pyrrole ring substituted with two methyl groups and a cyanophenyl group at the nitrogen atom[1][2]. This molecular architecture makes it a valuable scaffold in medicinal chemistry and materials science. Pyrrole derivatives are known to exhibit a wide range of biological activities, serving as building blocks for antibacterial, anticancer, and anti-inflammatory agents[3]. The incorporation of the cyanophenyl moiety introduces specific electronic properties and potential for directed intermolecular interactions, making these compounds promising for the development of novel therapeutic agents and advanced organic materials such as semiconductors and dyes[3].

A definitive understanding of a molecule's three-dimensional structure is paramount for rational drug design and materials engineering. Single-crystal X-ray diffraction (SC-XRD) provides the most unambiguous and detailed information about molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state[4][5][6]. This knowledge is crucial for predicting a compound's physical properties, understanding its structure-activity relationships (SAR), and optimizing its performance for specific applications.

This technical guide provides a comprehensive overview of the process for determining and analyzing the crystal structure of this compound. It details the synthetic protocol, methods for obtaining high-quality single crystals, the principles and workflow of SC-XRD analysis, and an expert analysis of the anticipated structural features based on established crystallographic principles and data from analogous structures.

Part 1: Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of a pure compound and the subsequent growth of diffraction-quality single crystals.

Synthesis via Paal-Knorr Condensation

The most direct and efficient route to N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine[7][8][9][10]. For the target molecule, this involves the reaction of acetonylacetone (hexane-2,5-dione) with 4-aminobenzonitrile.

Reaction Mechanism: The reaction is typically acid-catalyzed. The mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring[9]. The use of a weak acid like acetic acid can accelerate the reaction while avoiding the formation of furan byproducts that may occur under strongly acidic conditions[8].

Caption: Paal-Knorr synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzonitrile (1.18 g, 10 mmol) and glacial acetic acid (30 mL).

-

Reaction Initiation: Stir the mixture until the amine is fully dissolved. Add acetonylacetone (hexane-2,5-dione) (1.14 g, 10 mmol) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess acetic acid and any unreacted amine.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound as a crystalline solid. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging step. Several methods can be employed, all of which rely on slowly bringing a solution to a state of supersaturation to allow for ordered molecular assembly.

Key Considerations for Crystal Growth:

-

Purity: The starting material must be of the highest possible purity, as impurities can inhibit nucleation or be incorporated as defects into the crystal lattice[11].

-

Solvent Choice: The ideal solvent is one in which the compound is moderately soluble. Too high a solubility leads to the rapid formation of many small crystals, while very low solubility may prevent crystallization altogether[12].

-

Environment: The crystallization vessel should be kept free of dust and mechanical disturbances to limit the number of nucleation sites, promoting the growth of fewer, larger crystals[12][13].

Common Crystallization Techniques:

| Method | Description | Experimental Setup |

| Slow Evaporation | A saturated or near-saturated solution of the compound is prepared. The vessel is loosely covered (e.g., with perforated parafilm) to allow the solvent to evaporate over several days or weeks, slowly increasing the concentration and inducing crystallization[11][12]. | A small vial containing the solution is placed in a quiet, temperature-stable location. |

| Slow Cooling | A saturated solution is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature, or is placed in a refrigerator or freezer. The decrease in solubility upon cooling leads to crystal formation[11][14]. | An insulated container (e.g., a Dewar flask) can be used to slow the rate of cooling. |

| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then placed inside a larger, sealed container that holds a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The vapor of the poor solvent slowly diffuses into the solution, reducing the compound's solubility and causing it to crystallize[11]. | A small vial inside a larger sealed jar containing the anti-solvent. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix[13][14]. | A narrow tube or vial where the anti-solvent is carefully layered on top of the compound's solution. |

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid[4][15].

Data Collection and Processing Workflow

The process begins with mounting a suitable crystal on a diffractometer and collecting a series of diffraction images. These raw data are then processed to generate a list of reflection intensities that are used for structure solution and refinement[16].

Caption: Workflow for single-crystal X-ray structure determination.

Step-by-Step Methodology:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head[15].

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are recorded on a detector (e.g., a CCD or CMOS detector)[6][15].

-

Data Processing:

-

Integration: Software is used to identify the positions of the diffraction spots on each image and integrate their intensities[16].

-

Scaling and Merging: The intensities from all images are scaled to a common reference frame to correct for variations in X-ray beam intensity, crystal decay, and absorption. Symmetry-equivalent reflections are then merged to produce a final, unique dataset[6][16].

-

-

Structure Solution and Refinement:

-

Solution: The "phase problem" is solved to generate an initial electron density map. For small organic molecules, this is typically achieved using direct methods. This initial map reveals the positions of most non-hydrogen atoms.

-

Refinement: The atomic positions and their displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data[6]. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

-

Part 3: Anticipated Crystal Structure and Analysis

While a published structure is not available, we can predict the key structural features of this compound based on the known structures of N-arylpyrroles and cyanophenyl-containing compounds.

Molecular Structure

The molecule consists of a planar pyrrole ring and a planar phenyl ring. A key conformational feature is the torsion angle between these two rings. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the methyl groups on the pyrrole, the two rings are not expected to be coplanar. This dihedral angle is crucial as it influences the molecule's electronic properties and packing efficiency.

Caption: Atom numbering scheme for this compound.

Anticipated Intramolecular Parameters:

| Parameter | Bond/Angle | Expected Value | Rationale |

| Bond Length | N1-C(pyrrole) | ~1.38 Å | Typical sp² N-C bond in pyrroles. |

| Bond Length | N1-C(phenyl) | ~1.43 Å | Single bond with partial double bond character. |

| Bond Length | C≡N | ~1.15 Å | Standard triple bond length. |

| Bond Angle | C(pyrrole)-N1-C(pyrrole) | ~109° | Consistent with a five-membered ring. |

| Dihedral Angle | C(pyrrole)-N1-C(phenyl)-C(phenyl) | 40-60° | Non-coplanar arrangement due to steric hindrance. |

Crystal Packing and Intermolecular Interactions

The crystal packing will be dictated by a balance of weak intermolecular forces. The presence of the polar cyano group and aromatic rings suggests a rich variety of interactions.

-

Crystal System: Organic molecules of this type often crystallize in centrosymmetric space groups within the monoclinic (e.g., P2₁/c) or orthorhombic (e.g., Pbca) systems, as this allows for efficient packing.

-

Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C-H···N hydrogen bonds involving the nitrogen of the cyano group as an acceptor are highly probable. These interactions can link molecules into chains or layers[17].

-

π-π Stacking: The aromatic phenyl and pyrrole rings are likely to engage in π-π stacking interactions. These could be offset or parallel-displaced arrangements, contributing significantly to the lattice energy.

-

Dipole-Dipole Interactions: The strong dipole of the cyano group will likely lead to antiparallel arrangements of molecules to stabilize the crystal lattice.

-

Van der Waals Forces: Dispersion forces will play a major role in the overall crystal packing, filling the space between molecules efficiently[17].

Anticipated Intermolecular Interactions:

| Interaction Type | Donor/Acceptor or Groups Involved | Typical Distance | Significance |

| C-H···N Hydrogen Bond | C-H (phenyl or methyl) ··· N(cyano) | H···N: 2.4 - 2.8 Å | Directional interaction, likely to form chains or dimers. |

| π-π Stacking | Phenyl···Phenyl or Phenyl···Pyrrole | Centroid-centroid: 3.5 - 4.0 Å | Major contributor to packing stability. |

| C-H···π Interaction | C-H (methyl) ··· π-system (phenyl/pyrrole) | H···π centroid: 2.6 - 3.0 Å | Further stabilizes the three-dimensional network. |

The interplay of these interactions will define the supramolecular architecture. Hirshfeld surface analysis would be a powerful tool to visualize and quantify these contacts, revealing the percentage contribution of each type of interaction to the overall crystal packing[17].

Conclusion

The determination of the crystal structure of this compound is a critical step towards understanding its physicochemical properties and unlocking its full potential in drug discovery and materials science. This guide has outlined a robust and validated pathway for its synthesis, crystallization, and structural analysis via single-crystal X-ray diffraction. By following these established protocols, researchers can obtain precise data on the molecule's three-dimensional geometry and its supramolecular assembly. The anticipated structural features—a non-planar conformation and a packing arrangement dominated by C-H···N hydrogen bonds and π-π stacking—provide a solid foundation for further computational studies and the rational design of new functional molecules based on this promising scaffold.

References

- Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

- Jiang, L., et al. (2016). Single-crystal growth of organic semiconductors. Nanyang Technological University. [Link]

- Owen, R. L. (2021).

- MIT OpenCourseWare. 8.7 – Guide to Growing a Single Crystal. [Link]

- Dinger, M. Crystal Growing Tips. University of Florida, Center for X-ray Crystallography. [Link]

- Carleton College. Single-crystal X-ray Diffraction. SERC. [Link]

- Al-Majid, A. M., et al. (2022). Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)

- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

- Wikipedia. X-ray crystallography. [Link]

- Grokipedia. Paal–Knorr synthesis. [Link]

- PubChem. This compound.

- Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

- PubChemLite. This compound. [Link]

- Wikipedia. Paal–Knorr synthesis. [Link]

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College of Engineering and Technology. [Link]

Sources

- 1. This compound | C13H12N2 | CID 3787857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C13H12N2) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. rigaku.com [rigaku.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 12. How To [chem.rochester.edu]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 15. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 16. portlandpress.com [portlandpress.com]

- 17. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, a compound of interest for researchers and professionals in drug development and materials science. This document delves into the theoretical and practical aspects of its solubility, offering a foundation for its application in various scientific endeavors.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₂N₂ and a molecular weight of approximately 196.25 g/mol , is a crystalline solid, appearing as a light yellow to brown powder.[1] Its structure, featuring a central pyrrole ring substituted with two methyl groups and a cyanophenyl group, imparts a unique combination of aromaticity and polarity. This compound is a valuable building block in organic synthesis and is explored for its applications in the development of novel therapeutic agents and advanced materials, including organic semiconductors.[1] Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and material processing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₃H₁₂N₂ | [1] |

| Molecular Weight | ~196.25 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | [1] |

| Melting Point | 110 °C | [1] |

| Synonyms | 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzonitrile |

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall free energy change of dissolution (ΔG_sol) must be negative for solubility to occur, and this is influenced by both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes.

The key factors influencing the solubility of this compound are:

-

Polarity: The molecule possesses both nonpolar (dimethylpyrrole and phenyl rings) and polar (cyano group) moieties. The cyano group (-C≡N) is a strong dipole, contributing to the overall polarity of the molecule.

-

Intermolecular Forces: The potential intermolecular interactions include:

-

Van der Waals forces (London dispersion forces): Present in all molecules, these are the primary forces of attraction for the nonpolar hydrocarbon portions.

-

Dipole-dipole interactions: Arising from the polar cyanophenyl group.

-

π-π stacking: Possible between the aromatic pyrrole and phenyl rings.

-

-

Hydrogen Bonding: this compound is a hydrogen bond acceptor at the nitrogen of the cyano group, but it lacks a hydrogen bond donor. This limits its ability to form strong hydrogen bonds with protic solvents compared to molecules with -OH or -NH groups.

The interplay of these factors dictates the compound's affinity for different types of organic solvents.

Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Soluble | Explicitly stated as soluble in a chemical database.[2] The polarity of methanol and its ability to engage in dipole-dipole interactions with the cyanophenyl group contribute to solubility. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capability (as an acceptor) would facilitate dissolution. |

| Acetone | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact favorably with the polar cyano group of the solute through dipole-dipole interactions. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | DCM is a good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions and its relatively low polarity, which can accommodate the nonpolar parts of the molecule. |

| Ethyl Acetate | Moderately Polar Aprotic | Moderately Soluble | The ester group provides polarity, but the overall polarity is less than that of acetone. It is expected to be a reasonably good solvent. |

| Toluene | Nonpolar Aromatic | Sparingly Soluble to Moderately Soluble | The aromatic nature of toluene can lead to favorable π-π stacking interactions with the phenyl and pyrrole rings of the solute. However, the polarity of the cyano group may limit high solubility. |

| Hexane | Nonpolar Aliphatic | Sparingly Soluble to Insoluble | As a nonpolar solvent, hexane's primary interactions are weak van der Waals forces. These are unlikely to overcome the crystal lattice energy of the solid and the strong dipole-dipole interactions between solute molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide range of organic compounds. Its strong dipole would effectively solvate the polar cyanophenyl group. |

Note: "Soluble" is generally defined as >10 mg/mL, "Moderately Soluble" as 1-10 mg/mL, and "Sparingly Soluble" or "Insoluble" as <1 mg/mL. These are estimations and should be experimentally verified.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane, DMSO)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry test tube.

-

Solvent Addition: Add the selected solvent to the test tube in 0.1 mL increments.

-

Mixing: After each addition, vortex the mixture for 30-60 seconds to facilitate dissolution.

-

Observation: Visually inspect the solution for the presence of undissolved solid.

-

Classification:

-

Soluble: If the solid completely dissolves in ≤ 1 mL of solvent.

-

Slightly Soluble: If a significant portion of the solid dissolves but some remains after adding 1 mL of solvent.

-

Insoluble: If little to no solid dissolves after adding 1 mL of solvent.

-

-

Record: Document the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer with a validated analytical method for this compound.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial (ensure solid remains undissolved).

-

Add a known volume of the desired solvent.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis method.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Caption: Workflow for Quantitative Solubility Determination (Shake-Flask Method).

Factors Influencing Experimental Outcomes

Several factors can influence the accuracy of solubility measurements:

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility.

-

Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.

-

Equilibration Time: Insufficient time for equilibration will lead to an underestimation of solubility.

-

pH of the Medium (for aqueous solutions): Not directly applicable to organic solvents unless acidic or basic impurities are present.

Troubleshooting Common Issues in Solubility Determination

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Inconsistent solubility results | - Insufficient equilibration time- Temperature fluctuations- Inconsistent sample handling | - Increase equilibration time and verify with a time-point study- Ensure precise temperature control- Standardize all procedural steps |

| Low recovery of the compound | - Adsorption to filter material- Compound instability in the solvent | - Use a filter material with low binding affinity (e.g., PTFE)- Assess compound stability in the chosen solvent over the experiment's duration |

| Supersaturation | - Cooling a hot, saturated solution too quickly | - Approach equilibrium from an undersaturated state- Allow sufficient time for precipitation of excess solute |

Conclusion

This compound exhibits moderate solubility in a range of common organic solvents, with higher solubility expected in polar aprotic and polar protic solvents. Its unique molecular structure, combining polar and nonpolar features, allows for a versatile solubility profile. For precise applications, experimental determination of solubility using standardized methods like the shake-flask technique is strongly recommended. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively work with this compound in solution-based applications.

References

- LookChem. (n.d.). This compound.

Sources

A Technical Guide to the Photophysical Characterization of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

Abstract: This technical guide provides a comprehensive framework for the photophysical characterization of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, a molecule of significant interest due to its donor-acceptor architecture. While this specific compound is noted as a versatile building block in organic synthesis, materials science, and pharmaceutical research, detailed reports on its photophysical properties are not extensively published.[1][2][3] This document, therefore, serves as an in-depth methodological guide for researchers, outlining the theoretical underpinnings and providing field-proven experimental protocols to thoroughly investigate its absorption and emission characteristics, quantum efficiency, and environmental sensitivity. The guide is structured to empower researchers to generate high-quality, reproducible data, contributing to a deeper understanding of this and related fluorophores.

Introduction: The Rationale for Characterization

This compound is a molecule that structurally integrates an electron-donating 2,5-dimethylpyrrole moiety with an electron-withdrawing cyanophenyl group. This donor-π-acceptor (D-π-A) design is a hallmark of fluorophores exhibiting intramolecular charge transfer (ICT), a process that often imparts sensitivity to the local environment (solvatochromism) and other interesting photophysical behaviors.[4][5] The pyrrole core is a fundamental heterocyclic scaffold known for its tunable electronic and photophysical properties, while the cyanophenyl group is a well-established electron acceptor.[6][7]

Given its potential applications in the development of advanced materials like organic semiconductors, dyes, and photonic devices, a thorough understanding of its light-absorbing and emitting properties is crucial.[2][3] This guide provides the necessary protocols to characterize these properties systematically.

Molecular Structure:

Caption: Structure of this compound.

Synthesis Pathway

The synthesis of this compound can be achieved via the Paal-Knorr pyrrole synthesis. This reliable method involves the condensation of a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, with a primary amine, 4-aminobenzonitrile.[8]

Caption: Paal-Knorr synthesis of the title compound.

Core Photophysical Properties and Experimental Characterization

The D-π-A structure of the molecule suggests that upon absorption of a photon, an electron is promoted to an excited state that has a significant degree of charge separation, known as an ICT state. The stability of this polar excited state relative to the ground state is highly dependent on the polarity of the surrounding solvent, leading to observable shifts in absorption and emission spectra (solvatochromism).[4]

UV-Visible Absorption and Steady-State Fluorescence Spectroscopy

The first step in characterization is to determine the wavelengths at which the molecule absorbs and emits light.

Experimental Protocol:

-

Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent (e.g., dichloromethane or acetonitrile) at a concentration of approximately 1 mM. From this, prepare a dilute solution (e.g., 1-10 µM) for analysis.

-

Instrumentation:

-

UV-Vis Spectrophotometer: Use a dual-beam spectrophotometer.

-

Spectrofluorometer: Use an instrument capable of providing corrected emission spectra.[9]

-

-

Absorption Spectrum Acquisition:

-

Use a 10 mm path length quartz cuvette.

-

Record a baseline spectrum using the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).

-

The wavelength of maximum absorbance is denoted as λabs,max.

-

-

Emission Spectrum Acquisition:

-

Use a 10 mm path length quartz fluorescence cuvette.

-

Set the excitation wavelength (λex) to the λabs,max determined previously.

-

Record the emission spectrum, scanning from a wavelength slightly longer than λex to the desired endpoint (e.g., 350-700 nm).

-

The wavelength of maximum emission intensity is denoted as λem,max.

-

Data Presentation:

The key spectral data should be summarized in a table.

| Parameter | Value |

| λabs,max (nm) | e.g., 320 |

| Molar Absorptivity (ε) at λabs,max (M-1cm-1) | e.g., 25,000 |

| λem,max (nm) | e.g., 450 |

| Stokes Shift (nm) | e.g., 130 |

| Stokes Shift (cm-1) | e.g., 7900 |

| Note: Values are illustrative and must be determined experimentally. |

Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield (ΦF) is a critical measure of the efficiency of the fluorescence process.[10] It is defined as the ratio of photons emitted to photons absorbed.[11] The most common and reliable method for solutions is the relative method, which compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.[11][12]

Workflow for Relative Quantum Yield Determination:

Caption: Workflow for relative fluorescence quantum yield measurement.

Detailed Experimental Protocol:

-

Select a Standard: Choose a quantum yield standard whose absorption and emission spectra overlap with the sample.[12] For emission in the 450 nm region, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common choice.[13]

-

Prepare Solutions:

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence:

-

Using a spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

Crucially, all instrument settings (excitation wavelength, slit widths, detector voltage) must be kept identical for all measurements of both the sample and the standard. [12]

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission curve for each spectrum.

-

For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).

-

Perform a linear regression for each data set. The slope of the line is the gradient (Grad).[9][11]

-

Calculate the quantum yield of the sample (ΦX) using the following equation:[11]

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plots for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.

-

-

Solvatochromism Study

Investigating the effect of solvent polarity on the absorption and emission spectra provides insight into the change in dipole moment between the ground and excited states.

Experimental Protocol:

-

Solvent Selection: Choose a range of high-purity solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

-

Solution Preparation: Prepare solutions of the compound in each solvent at a concentration that yields an absorbance of ~0.1 at λabs,max.

-

Spectral Acquisition: For each solution, record the UV-Vis absorption and fluorescence emission spectra as described in section 3.1.

-

Data Analysis:

-

Tabulate the λabs,max and λem,max for each solvent.

-

A significant red-shift (shift to longer wavelengths) in the emission spectrum with increasing solvent polarity is indicative of a more polar excited state (positive solvatochromism), which is expected for D-π-A molecules with ICT character.[4] Conversely, a blue-shift indicates a less polar excited state (negative solvatochromism).[4][5][14]

-

Data Presentation:

| Solvent | Polarity Index (ET(30)) | λabs,max (nm) | λem,max (nm) | Stokes Shift (cm-1) |

| Hexane | 30.9 | Value | Value | Value |

| Toluene | 33.9 | Value | Value | Value |

| Dichloromethane | 40.7 | Value | Value | Value |

| Acetonitrile | 45.6 | Value | Value | Value |

| Methanol | 55.4 | Value | Value | Value |

| Note: Values must be determined experimentally. |

Conclusion and Outlook

This guide provides a robust and scientifically grounded methodology for the comprehensive photophysical characterization of this compound. By systematically determining its absorption and emission maxima, molar absorptivity, fluorescence quantum yield, and solvatochromic behavior, researchers can build a complete photophysical profile of the molecule. This data is essential for evaluating its suitability for applications in materials science, chemical biology, and drug development, and serves as a critical foundation for the rational design of new functional materials based on the N-arylpyrrole scaffold.

References

- ISS, "Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci," ISS Technical Note. [Link]

- ResearchGate, "(A) Chemical structure of pyrrole derivatives 54–59. (B) (a) UV-vis...

- Resch-Genger, U., et al.

- Zhang, H., et al.

- Guilbault, G.G., "The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores," Journal of Fluorescence, 1995. [Link]

- Le Droumaguet, B., et al.

- LookChem, "this compound," LookChem. [Link]

- University of California, Irvine - Department of Chemistry, "A Guide to Recording Fluorescence Quantum Yields," UCI Chemistry. [Link]

- ResearchGate, "Figure 1. a) UV-vis absorption spectra and b) fluorescence spectra of...

- ResearchGate, "UV‐Vis absorption spectra of pyrrole series 4 a–e (A) and...

- Szabadai, R. S., et al., "Solvatochromism in Diketopyrrolopyrrole Derivatives: Experimental and Computational Studies," Australian Journal of Chemistry, 2014. [Link]

- ConnectSci, "Solvatochromism in Diketopyrrolopyrrole Derivatives: Experimental and Comput

- Hotel InterContinental Warszawa, "this compound,". [Link]

- ResearchGate, "UV−vis absorption spectra of pyrrole before and after polymerization by...

- Kinoyama, I., et al., "Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists," Bioorganic & Medicinal Chemistry Letters, 2012. [Link]

- Acora, "Solvatochromism in Diketopyrrolopyrrole Derivatives: Experimental and Computational Studies," Avondale University. [Link]

- Tasior, M., et al., "Vertically π-expanded coumarin - the synthesis via the Scholl reaction and photophysical properties," Physical Chemistry Chemical Physics, 2013. [Link]

- ResearchGate, "| Fluorescence quantum yields and absorption and emission ranges of the...

- Research Square, "9f7439acbb714d4029fa20d0.docx," Research Square. [Link]

- University of Melbourne, "Solvatochromism in diketopyrrolopyrrole derivatives: Experimental and comput

- Tucker, M. J., et al., "Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives," Photochemical & Photobiological Sciences, 2017. [Link]

- Chemistry LibreTexts, "3.5: Quantum Yield of Fluorescence," Chemistry LibreTexts. [Link]

- National Institutes of Health, "The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles," NIH. [Link]

- National Institutes of Health, "The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles," NIH. [Link]

- Organic Syntheses, "2,5-dimethylpyrrole," Organic Syntheses. [Link]

Sources

- 1. InterContinental | Virtual tour generated by Panotour [warszawa.intercontinental.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. connectsci.au [connectsci.au]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. The effect of acceptor group variation on the solvatochromism of donor-acceptor fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.uci.edu [chem.uci.edu]

- 12. iss.com [iss.com]

- 13. researchgate.net [researchgate.net]

- 14. research.avondale.edu.au [research.avondale.edu.au]

A Technical Guide to the Synthesis and Quantum Yield Determination of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole

This guide provides a comprehensive framework for the synthesis and photophysical characterization of 1-(4-Cyanophenyl)-2,5-dimethylpyrrole, a fluorescent molecule with potential applications in materials science and as a biological probe.[1] As the precise fluorescence quantum yield of this compound is not extensively documented, this whitepaper serves as a practical, in-depth manual for researchers to synthesize the molecule and accurately determine its quantum yield using established methodologies.

Part 1: Synthesis via Paal-Knorr Reaction

The synthesis of this compound can be efficiently achieved through the Paal-Knorr pyrrole synthesis. This classic condensation reaction involves a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione, and a primary amine, 4-aminobenzonitrile, typically under acidic conditions.[2][3][4] The reaction is valued for its operational simplicity and generally high yields.[2]

Causality in Synthesis:

The Paal-Knorr reaction proceeds via the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[2][4] The use of an acid catalyst facilitates the protonation of the carbonyl groups, making them more susceptible to nucleophilic attack by the primary amine.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,5-Hexanedione

-

4-Aminobenzonitrile

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzonitrile (1.0 equivalent) in ethanol.

-

Add 2,5-hexanedione (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.[2] A yield of up to 98% has been reported for this synthesis.[5]

Caption: Paal-Knorr synthesis workflow for this compound.

Part 2: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a molecule's fluorescence, defined as the ratio of photons emitted to photons absorbed.[6][7] A high quantum yield is often desirable for applications such as fluorescent probes and imaging agents.

This guide details the relative method for determining Φf, which is widely used due to its accessibility and reliability.[7][8] This method involves comparing the fluorescence of the sample compound to a well-characterized fluorescence standard with a known quantum yield.[7][9]

Selection of a Fluorescence Standard

The choice of a suitable fluorescence standard is crucial for accuracy. The standard should ideally have absorption and emission spectra that are in a similar range to the sample under investigation.[6][10] For cyanophenyl-substituted pyrroles, which are expected to fluoresce in the UV-Visible region, Quinine Sulfate is a commonly used and well-characterized standard.[11][12]

-

Quinine Sulfate: Typically dissolved in 0.1 M perchloric acid or 0.05 M sulfuric acid, it has a well-established quantum yield of approximately 0.60.[12][13][14][15] It is important to note that the quantum yield of quinine sulfate in sulfuric acid can be temperature-dependent.[13][15]

Experimental Protocol: Relative Quantum Yield Measurement

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with corrected emission spectra capabilities[7]

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, cyclohexane, or acetonitrile).

-

Prepare a stock solution of the chosen standard (e.g., Quinine Sulfate in 0.1 M HClO4).

-

From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.[9][10]

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

-

Use the pure solvent as a blank reference.

-

From the spectra, determine the absorbance value at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.

-